Ethyl erucate
Overview
Description
Ethyl erucate is a compound that can be synthesized through the reaction of erucic acid with ethanol. The process involves the use of concentrated sulfuric acid and is carried out in a microscale organic laboratory setting. The resulting product is then isolated using column chromatography. The structure of ethyl erucate is confirmed through infrared spectroscopy (IR) and proton nuclear magnetic resonance (^1H-NMR) .
Synthesis Analysis
The synthesis of ethyl erucate is a straightforward process that can be performed on a microscale, which is advantageous for quick and convenient production. This method is particularly useful for the synthesis of unsaturated fatty acids like ethyl erucate. The reaction between erucic acid and ethanol in the presence of a strong acid catalyst leads to the formation of the desired ester .
Molecular Structure Analysis
The molecular structure of ethyl erucate is identified using IR and ^1H-NMR techniques. These methods are essential for confirming the chemical structure of synthesized compounds. The IR spectrum would typically show characteristic ester functional group absorptions, while the ^1H-NMR spectrum would provide detailed information about the hydrogen atoms in the molecule, including the presence of unsaturation .
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of ethyl erucate, they do provide insight into the reactivity of similar molecules. Ethylene, for example, can undergo polymerization reactions under high pressure to form polyethylene, which suggests that ethyl erucate, containing an ethylene moiety, may also participate in various chemical reactions under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl erucate are not explicitly detailed in the provided papers. However, as an ester of a long-chain fatty acid, it can be inferred that ethyl erucate would exhibit properties typical of such compounds, including a certain degree of hydrophobicity and a relatively high boiling point compared to short-chain esters. The presence of a double bond in the erucic acid moiety may also affect the compound's reactivity and physical properties .
Scientific Research Applications
Enzymatic Activity in Liver Microsomes
Ethyl erucate has been studied for its impact on enzymatic activity in liver microsomes of rats. Research by Gaillard, Pipy, and Derache (1974) observed that ethyl erucate, along with other substances, influenced liver microsomal enzymes and significantly altered DNA, RNA, and protein content in rat liver and hepatic microsomes, indicating its role as a potential inducer of microsomal enzymes (Gaillard, Pipy, & Derache, 1974).
Microscale Synthesis
Impact on Reticuloendothelial System
Another study by Gaillard, Pipy, and Derache (1974) explored the influence of ethyl erucate on the phagocytic activity of the reticuloendothelial system (RES) in rats. The study found that pretreatments with ethyl erucate intraperitoneally led to a decrease in the phagocytic activity of the RES, highlighting its potential influence on metabolic processes and hepatic cells (Gaillard, Pipy, & Derache, 1974).
Epoxidation of Fatty Acid Esters
Research by Itoi, Inoue, and Enomoto (1986) explored the epoxidation of fatty acid esters, including ethyl erucate, using a molybdenum oxide–tributyltin chloride on charcoal catalyst. They achieved good yields, indicating the compound's reactivity and potential applications in the modification of fatty acid esters (Itoi, Inoue, & Enomoto, 1986).
Safety And Hazards
properties
IUPAC Name |
ethyl (Z)-docos-13-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h11-12H,3-10,13-23H2,1-2H3/b12-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZQLUSOXHIVKL-QXMHVHEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317743 | |
Record name | Ethyl erucate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl erucate | |
CAS RN |
37910-77-3 | |
Record name | Ethyl erucate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37910-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl erucate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037910773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl erucate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (Z)-docos-13-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.812 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL ERUCATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5A8YB1V2I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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